molecular formula C8H9N3O3 B14813657 3-Cyclopropoxy-5-nitropyridin-4-amine

3-Cyclopropoxy-5-nitropyridin-4-amine

Cat. No.: B14813657
M. Wt: 195.18 g/mol
InChI Key: JFTDCIJDZQXDPN-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-nitropyridin-4-amine is a pyridine derivative featuring a cyclopropoxy group at position 3 and a nitro group at position 5. The cyclopropoxy moiety introduces both steric bulk and unique electronic effects due to the strained cyclopropane ring and the oxygen atom’s lone pairs.

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

3-cyclopropyloxy-5-nitropyridin-4-amine

InChI

InChI=1S/C8H9N3O3/c9-8-6(11(12)13)3-10-4-7(8)14-5-1-2-5/h3-5H,1-2H2,(H2,9,10)

InChI Key

JFTDCIJDZQXDPN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-nitropyridin-4-amine typically involves multiple steps. One common method starts with the nitration of pyridine derivatives. For instance, pyridine can be nitrated using a mixture of nitric acid and sulfuric acid to form nitropyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow methods allow for better control of reaction conditions, minimizing the formation of by-products and improving safety . The use of microreactor technology can further enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares 3-Cyclopropoxy-5-nitropyridin-4-amine with key analogs, highlighting substituent-driven differences:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Weight (g/mol) Predicted Solubility Reactivity Notes
This compound Cyclopropoxy Nitro 225.20 Moderate (polar solvents) Nitro reduction sensitivity; acid-labile cyclopropoxy
3-Chloro-5-nitropyridin-4-amine Chloro Nitro 173.56 Low (non-polar solvents) Stable; may undergo nucleophilic aromatic substitution (SNAr)
3-Cyclopropoxy-5-(methylthio)pyridin-4-amine Cyclopropoxy Methylthio 211.27 Low (less polar) Thioether oxidation to sulfoxide/sulfone
Key Observations:
  • Electronic Effects : The nitro group (common in all except the methylthio analog) strongly withdraws electrons, activating the pyridine ring for electrophilic attacks at specific positions. The cyclopropoxy group’s electron-donating resonance effect may counterbalance this slightly, unlike chloro’s purely inductive withdrawal .
  • Solubility : The nitro group enhances polarity, favoring solubility in polar aprotic solvents (e.g., DMSO). Cyclopropoxy’s oxygen may improve water solubility compared to chloro .

Stability and Reactivity

  • Nitro Group : All nitro-substituted analogs are prone to reduction (e.g., to amines) under catalytic hydrogenation, which could be leveraged for prodrug designs.
  • Cyclopropoxy Stability : The cyclopropane ring’s strain may render the compound susceptible to ring-opening under strong acidic conditions, limiting formulation options .

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